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Compound of Interest

4-(Hydroxymethyl)phenylacetic
Compound Name: o
aci

Cat. No.: B1307347

Spectroscopic Analysis of 4-
(Hydroxymethyl)phenylacetic Acid: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-(Hydroxymethyl)phenylacetic acid
using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive
overview of the compound's spectral characteristics, detailed experimental protocols, and
visual representations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-
(Hydroxymethyl)phenylacetic acid, presented in a clear and structured format for ease of
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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1.1.1 *H NMR Data

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
12.27 Singlet 1H -COOH
7.26-7.12 Multiplet 4H Aromatic (CeHa)
5.14 Singlet 1H -CH20H
4.47 Singlet 2H -CH20H
3.53 Singlet 2H -CH2COOH

Solvent: DMSO-de,
Frequency: 300
MHz[1][2]

1.1.2 13C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the
molecule. The following chemical shifts are predicted based on the analysis of structurally
similar compounds.
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Chemical Shift (8) ppm Assignment

~173 -COOH

~140 Aromatic (C-CHz20H)
~134 Aromatic (C-CH2COOH)
~129 Aromatic (CH)

~127 Aromatic (CH)

~62 -CH20H

~40 -CH2COOH

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Alcohol &

3304 Strong, Broad Carboxylic Acid)

1703 Strong C=0 stretch (Carboxylic Acid)
1520 Medium C=C stretch (Aromatic Ring)
1421 Medium C-H bend (Methylene)

1408 Medium O-H bend (Carboxylic Acid)
1360 Medium C-H bend

1288 Strong C-O stretch (Carboxylic Acid)
1234 Strong C-0O stretch (Alcohol)

1200 Medium C-H wag (Methylene)

1188 Medium

1009 Medium C-H bend (Aromatic)

Sample Preparation: KBr
Pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The molecular weight of 4-
(Hydroxymethyl)phenylacetic acid is 166.17 g/mol .[3][4][5][6]

Predicted Fragmentation Pattern
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miz Proposed Fragment lon
166 [M]* (Molecular lon)

148 [M - H20]*

121 [M - COOHJ*

107 [M - CH2COOH]*

91 [C7H7]* (Tropylium ion)

77 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-
(Hydroxymethyl)phenylacetic acid.

NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh 5-10 mg of 4-(Hydroxymethyl)phenylacetic acid.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Tune and shim the probe to optimize the magnetic field homogeneity.
o Lock the spectrometer onto the deuterium signal of the solvent.

e 1H NMR Acquisition:
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o Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).
o Use a 90° pulse angle.
o Set the relaxation delay to at least 1 second.

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
o Employ proton decoupling to simplify the spectrum.
o Use a 30-45° pulse angle to reduce the relaxation delay.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
13C.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[e]

Phase the spectrum to obtain pure absorption peaks.

(¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[¢]

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of 4-(Hydroxymethyl)phenylacetic acid with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o Transfer the mixture to a pellet press.

e Pellet Formation:
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o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

e Spectral Acquisition:

[e]

Place the KBr pellet in the sample holder of the IR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™1).

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron lonization)

e Sample Introduction:

o Introduce a small amount of the solid sample into the mass spectrometer via a direct
insertion probe.

lonization:

o Heat the probe to volatilize the sample into the ion source.

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

Mass Analysis:

o Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

o The separated ions are detected, and their abundance is recorded.

Data Interpretation:
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o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation
pathway for 4-(Hydroxymethyl)phenylacetic acid.

Experimental Workflow for Spectroscopic Analysis

Sample Preparation

4-(Hydroxymethyl)phenylacetic Acid

;

Prepare KBr Pellet Direct Insertion
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Predicted Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)phenylacetic Acid

[CoH1003]*
m/z = 166
ﬁo l COOH - CH2COOH
[CoHsO2]* [CsHoO2]* [CeH7O]*
m/z = 148 m/z =121 m/z = 107
L o
[C7H7]*
m/z =91
l- CH2
[CeHs]™
m/z =77

Click to download full resolution via product page

Caption: Predicted MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 4-
(Hydroxymethyl)phenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307347#spectroscopic-analysis-nmr-ir-mass-spec-
of-4-hydroxymethyl-phenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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